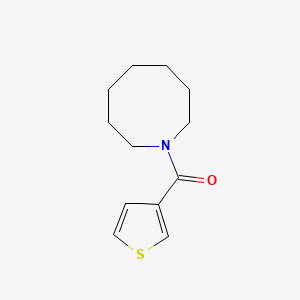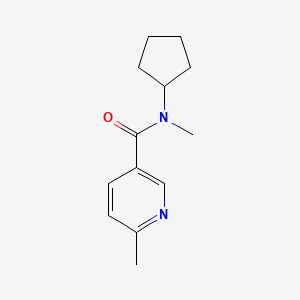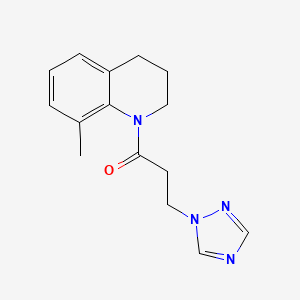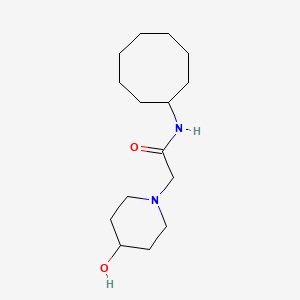
N-cyclohexyl-N-methylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N-methylthiophene-3-carboxamide (CTA018) is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a small molecule that belongs to the class of thiazolidinedione derivatives, which are known to have anti-inflammatory and anti-cancer properties.
Scientific Research Applications
N-cyclohexyl-N-methylthiophene-3-carboxamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and diabetes. In cancer research, N-cyclohexyl-N-methylthiophene-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. In inflammation research, N-cyclohexyl-N-methylthiophene-3-carboxamide has been shown to reduce the production of inflammatory cytokines and to inhibit the activation of NF-κB, a key regulator of inflammation. In diabetes research, N-cyclohexyl-N-methylthiophene-3-carboxamide has been shown to improve insulin sensitivity and to reduce blood glucose levels in animal models.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-methylthiophene-3-carboxamide is not fully understood, but it is believed to involve the regulation of various signaling pathways. N-cyclohexyl-N-methylthiophene-3-carboxamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cellular homeostasis. N-cyclohexyl-N-methylthiophene-3-carboxamide has also been shown to inhibit the mTOR pathway, which is involved in the regulation of cell growth and proliferation. Additionally, N-cyclohexyl-N-methylthiophene-3-carboxamide has been shown to activate the PPARγ pathway, which is involved in the regulation of inflammation and insulin sensitivity.
Biochemical and Physiological Effects:
N-cyclohexyl-N-methylthiophene-3-carboxamide has been shown to have various biochemical and physiological effects. In cancer research, N-cyclohexyl-N-methylthiophene-3-carboxamide has been shown to induce apoptosis, reduce cell proliferation, and inhibit angiogenesis. In inflammation research, N-cyclohexyl-N-methylthiophene-3-carboxamide has been shown to reduce the production of inflammatory cytokines and to inhibit the activation of NF-κB. In diabetes research, N-cyclohexyl-N-methylthiophene-3-carboxamide has been shown to improve insulin sensitivity and to reduce blood glucose levels. Additionally, N-cyclohexyl-N-methylthiophene-3-carboxamide has been shown to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-cyclohexyl-N-methylthiophene-3-carboxamide in lab experiments is its high purity and yield. N-cyclohexyl-N-methylthiophene-3-carboxamide can be synthesized using a simple and efficient method, and the resulting product is typically pure and of high quality. Additionally, N-cyclohexyl-N-methylthiophene-3-carboxamide has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research.
One of the limitations of using N-cyclohexyl-N-methylthiophene-3-carboxamide in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer N-cyclohexyl-N-methylthiophene-3-carboxamide to cells or animals in an effective manner. Additionally, the mechanism of action of N-cyclohexyl-N-methylthiophene-3-carboxamide is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on N-cyclohexyl-N-methylthiophene-3-carboxamide. One area of research could be to further investigate the mechanism of action of N-cyclohexyl-N-methylthiophene-3-carboxamide and to identify the signaling pathways that are involved in its therapeutic effects. Another area of research could be to investigate the potential applications of N-cyclohexyl-N-methylthiophene-3-carboxamide in other diseases such as neurodegenerative diseases and cardiovascular diseases. Additionally, future research could focus on developing more effective methods for administering N-cyclohexyl-N-methylthiophene-3-carboxamide to cells or animals.
Synthesis Methods
N-cyclohexyl-N-methylthiophene-3-carboxamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of cyclohexylamine and methyl thiophene-3-carboxylate in the presence of a base and a catalyst. The resulting product is then purified using column chromatography to obtain pure N-cyclohexyl-N-methylthiophene-3-carboxamide. The yield of the synthesis is typically high, and the purity of the product can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
properties
IUPAC Name |
N-cyclohexyl-N-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-13(11-5-3-2-4-6-11)12(14)10-7-8-15-9-10/h7-9,11H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEZMAZIMUJILO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylpropan-1-one](/img/structure/B7507112.png)

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(3-methylphenoxy)ethanone](/img/structure/B7507120.png)
![1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B7507127.png)




![Pyrrolidin-1-yl-[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanone](/img/structure/B7507160.png)


![3-[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazolidin-2-one](/img/structure/B7507196.png)
